molecular formula C19H23ClN2O3S3 B11340887 N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B11340887
M. Wt: 459.1 g/mol
InChI Key: DMMBUJGXCQLKTE-UHFFFAOYSA-N
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Description

N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve:

    Formation of the piperidine ring: This can be achieved through cyclization reactions.

    Introduction of the thiophene-2-sulfonyl group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the 3-chlorophenylmethylsulfanyl group: This can be done through nucleophilic substitution reactions.

    Final coupling: The intermediate compounds are coupled under specific conditions to form the final product.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique properties could make it useful in the development of new materials, such as organic semiconductors or corrosion inhibitors.

    Biological Research: It can be used as a tool compound to study various biological processes and pathways.

    Industrial Applications: The compound may find use in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds share the thiophene ring structure and may have similar properties and applications.

    Piperidine derivatives: Compounds with the piperidine ring may have similar biological activities and synthetic routes.

    Sulfonyl compounds: These compounds share the sulfonyl functional group and may undergo similar chemical reactions.

Properties

Molecular Formula

C19H23ClN2O3S3

Molecular Weight

459.1 g/mol

IUPAC Name

N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C19H23ClN2O3S3/c20-17-4-1-3-15(13-17)14-26-12-8-21-19(23)16-6-9-22(10-7-16)28(24,25)18-5-2-11-27-18/h1-5,11,13,16H,6-10,12,14H2,(H,21,23)

InChI Key

DMMBUJGXCQLKTE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCSCC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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